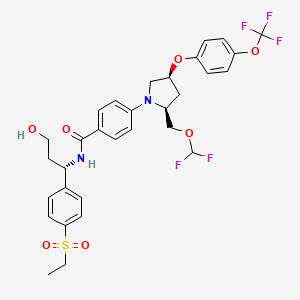

ROR|At inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H33F5N2O7S |

|---|---|

Molecular Weight |

672.7 g/mol |

IUPAC Name |

4-[(2S,4S)-2-(difluoromethoxymethyl)-4-[4-(trifluoromethoxy)phenoxy]pyrrolidin-1-yl]-N-[(1S)-1-(4-ethylsulfonylphenyl)-3-hydroxypropyl]benzamide |

InChI |

InChI=1S/C31H33F5N2O7S/c1-2-46(41,42)27-13-5-20(6-14-27)28(15-16-39)37-29(40)21-3-7-22(8-4-21)38-18-26(17-23(38)19-43-30(32)33)44-24-9-11-25(12-10-24)45-31(34,35)36/h3-14,23,26,28,30,39H,2,15-19H2,1H3,(H,37,40)/t23-,26-,28-/m0/s1 |

InChI Key |

RGAXAFMCYKMXAH-WSHBGFIESA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CCO)NC(=O)C2=CC=C(C=C2)N3C[C@H](C[C@H]3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)NC(=O)C2=CC=C(C=C2)N3CC(CC3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of RORγt Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] Dysregulation of the Th17 pathway is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel small molecule inhibitors. This guide provides a comprehensive overview of the discovery and synthesis of RORγt inhibitors, with a focus on the core methodologies and data interpretation essential for researchers in the field. We will use GSK805, a potent and orally bioavailable RORγt inhibitor, as a representative example to illustrate the key aspects of the drug discovery process.

The RORγt Signaling Pathway

RORγt is a ligand-dependent transcription factor that plays a pivotal role in the immune system.[1] Upon activation by various signaling molecules, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, thereby initiating their transcription.[1] The canonical pathway involves the differentiation of naive CD4+ T cells into Th17 cells, a process driven by cytokines such as TGF-β and IL-6.[3] RORγt, in concert with other transcription factors like STAT3, is essential for this lineage commitment. The subsequent production of IL-17A by mature Th17 cells mediates inflammatory responses by recruiting neutrophils and other immune cells to sites of inflammation.

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

RORγt Inhibitor Discovery and Synthesis

The discovery of small molecule inhibitors of RORγt typically follows a structured workflow, beginning with target identification and validation, followed by high-throughput screening (HTS) to identify initial hits. These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

References

- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

T-Cell Differentiation Modulator: A Technical Overview of a RORγt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of a representative Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inhibitor. RORγt is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, which are instrumental in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Consequently, the development of potent and selective RORγt inhibitors is a significant focus in therapeutic research.[1][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Data Presentation: Binding Affinity of RORγt Inhibitors

The following tables summarize the in vitro potency of several representative RORγt inhibitors, expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. Lower IC50 values are indicative of higher binding affinity and potency.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| Compound 1 | TR-FRET | Human RORγt-LBD | 19 | Guendisch et al., 2017[1] |

| Cell-based (IL-17A secretion) | Human RORγt | 60 | Guendisch et al., 2017[1] | |

| Cell-based (differentiated Th17) | Human RORγt | 92 | Guendisch et al., 2017[1] | |

| Whole Blood Assay (IL-17A) | Human RORγt | 134 | Guendisch et al., 2017[1] | |

| Cell-based (IL-17A production) | Rat RORγt | 330 | Guendisch et al., 2017[1] | |

| TMP778 | Cell-based (luciferase reporter) | RORγ | 17 | Xiao et al., 2014[4] |

| TR-FRET | RORγt | 7 | MedChemExpress[3] | |

| Cell-based (human IL-17) | RORγt | 5 | MedChemExpress[3] | |

| Cell-based (mouse Th17) | RORγt | 100 | MedChemExpress[3] | |

| TMP920 | Cell-based (luciferase reporter) | RORγ | 1100 | Xiao et al., 2014[4] |

| Digoxin | Cell-based (luciferase reporter) | RORγ | 1.98 | Huh et al., 2011[3] |

| S18-000003 | Cell-based (hRORγt-GAL4) | Human RORγt | 29 | Sasaki et al., 2019[3] |

| Cell-based (human Th17) | Human RORγt | 13 | Sasaki et al., 2019[3] | |

| XY101 | Cell-based | RORγ | 30 | MedChemExpress[5] |

| RORγt inhibitor 1 | Allosteric Inhibition | RORγt | 1 | MedChemExpress[5] |

| VTP-938 | Cell-based | RORγ | 0.9 | MedChemExpress[3] |

Note on Kinetic Data: While the provided literature extensively covers binding affinity in terms of IC50 values, detailed kinetic parameters such as association rate (kon), dissociation rate (koff), and residence time are not consistently reported for a specific "RORγt inhibitor 2." The focus of many initial characterization studies is on potency, which is effectively captured by the IC50. Kinetic analysis often requires more specialized techniques like Surface Plasmon Resonance (SPR), which may be conducted in later stages of drug development.

Experimental Protocols

A fundamental technique for determining the binding affinity of RORγt inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][7] This method is widely used to study protein-protein interactions and their modulation by small molecules.[6]

TR-FRET Assay for RORγt Inhibitor Binding Affinity

Objective: To quantify the ability of a test compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: This assay measures the FRET between a donor fluorophore (e.g., Terbium-labeled antibody) and an acceptor fluorophore (e.g., Fluorescein-labeled coactivator peptide) when they are brought into proximity by binding to the RORγt-LBD. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[6][7]

Materials:

-

GST-tagged human RORγt-LBD protein

-

Terbium-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled coactivator peptide (e.g., from RIP140) (Acceptor)[1]

-

Test inhibitor (e.g., Compound 1)

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20)[8]

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.[7]

-

Reagent Preparation: Prepare solutions of GST-RORγt-LBD, Terbium-anti-GST antibody, and Fluorescein-coactivator peptide in assay buffer at their optimal concentrations.

-

Assay Assembly:

-

Add the test inhibitor solution to the wells of the 384-well plate.

-

Add the GST-RORγt-LBD solution to the wells and incubate briefly with the inhibitor.

-

Add a pre-mixed solution of the Terbium-anti-GST antibody and the Fluorescein-coactivator peptide to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay (typically 50-100 microseconds) using a TR-FRET plate reader.[7][8]

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a common experimental workflow relevant to the study of RORγt inhibitors.

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Caption: TR-FRET Experimental Workflow for RORγt Inhibitors.

References

- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

The Effect of RORγt Inhibition on Th17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inhibitors in modulating the differentiation of T helper 17 (Th17) cells. Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, making RORγt a prime therapeutic target.[1][2] This document details the mechanism of action of RORγt inhibitors, presents quantitative data on their efficacy, outlines relevant experimental protocols, and visualizes key pathways and workflows.

RORγt: The Master Regulator of Th17 Cell Lineage

Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[3] The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by specific cytokine signals, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[4] This signaling cascade culminates in the expression and activation of RORγt, the lineage-defining transcription factor for Th17 cells.[1][5]

Once expressed, RORγt directly binds to conserved non-coding sequence 2 (CNS2) regulatory regions in the Il17a-Il17f gene locus.[6][7] It orchestrates the recruitment of co-activators, such as Steroid Receptor Coactivator 1 (SRC1), which promote permissive histone modifications (e.g., acetylation) and initiate the transcription of Th17 signature genes.[3][6] Given its central role, inhibiting RORγt activity is an attractive strategy to suppress Th17-mediated inflammation.[6][8]

Mechanism of Action of RORγt Inhibitors

Small-molecule RORγt inhibitors are typically classified as inverse agonists or antagonists. The most well-characterized inhibitors function as inverse agonists. These molecules bind to the ligand-binding domain (LBD) of the RORγt protein.[3][5] This binding event instigates a conformational change that destabilizes the interaction between RORγt and essential co-activator proteins.[3] Instead of recruiting co-activators, the inhibitor-bound RORγt complex may recruit co-repressors (e.g., NCoR1, NCoR2), which actively suppress gene transcription.[6]

The downstream effects of this inhibition are profound:

-

Transcriptional Repression: The primary mechanism is the suppression of Il17a and Il17f gene transcription.[6]

-

Epigenetic Modulation: RORγt inverse agonists have been shown to interfere with the epigenetic regulation of target genes by suppressing permissive histone marks, such as H3 acetylation (H3Ac) and trimethylation of lysine 4 on histone H3 (H3K4me3), at the promoter regions of IL17A and IL23R.[3][5]

-

Broad Cytokine Inhibition: Beyond IL-17A and IL-17F, RORγt inhibition also downregulates other key Th17-associated cytokines like IL-22 and the expression of critical cell surface receptors like IL-23R and CCR6.[3][9][10][11]

Caption: RORγt signaling pathway in Th17 differentiation and mechanism of inhibition.

Quantitative Efficacy of RORγt Inhibitors

The potency of small-molecule RORγt inhibitors is typically assessed through in vitro cellular assays that measure the inhibition of RORγt transcriptional activity or the downstream suppression of IL-17 production. The half-maximal inhibitory concentration (IC50) is a key metric for comparing compound efficacy.

Table 1: In Vitro Potency of Selected RORγt Inhibitors

| Compound Name | Assay Type | Endpoint Measured | IC50 Value | Citation(s) |

|---|---|---|---|---|

| Cpd 1 | Human Th17 Polarization | IL-17A Secretion | 56 nM | [3] |

| Cpd 1 | RORγt-expressing HUT78 Cells | IL-17A Secretion | 60 nM | [3] |

| VPR-254 | In Vitro Assay | IL-17 Expression | 0.60 µM | [6] |

| MRL-248 | RORγ/Gal4 Reporter Assay | Reporter Gene Activity | 118 nM | [8] |

| MRL-367 | RORγ/Gal4 Reporter Assay | Reporter Gene Activity | 41 nM | [8] |

| ML209 | Th17 Differentiation Assay | IL-17A-GFP Reporter | 400 nM | [2] |

| Compound 2 | FRET Assay | Inverse Agonist Activity | 2.0 µM |[12] |

Beyond direct potency, the functional consequence of RORγt inhibition is a marked reduction in the Th17 cell population and their effector cytokine production.

Table 2: Functional Effects of RORγt Inhibition on Th17 Cells

| Inhibitor/Condition | Effect Measured | Result | Citation(s) |

|---|---|---|---|

| Cpd 1 | Frequency of IL-17A+ Cells | Up to 65% reduction | [3] |

| Cpd 1 | Cytokine Gene Expression | Downregulation of IL-17F and IL-22 | [3] |

| RORγt Antagonist | Psoriatic Arthritis Model | Attenuation of IL-17 & IL-22 by γδ-T and Th17 cells | [13][14] |

| BI119 | Mouse HDM Model | ~90% inhibition of IL-17, ~50% inhibition of IL-22 | [9][11][15] |

| TMP778 / TMP920 | Th17 Differentiation Assay | Inhibition of IL-17 production |[16] |

Experimental Protocols for Assessing RORγt Inhibitors

Evaluating the effect of a candidate RORγt inhibitor on Th17 differentiation requires robust and reproducible experimental protocols. Below is a synthesized methodology based on common practices in the field.

Protocol: In Vitro Mouse Th17 Cell Differentiation Assay

-

Isolation of Naïve CD4+ T Cells:

-

Harvest spleens and lymph nodes from mice.

-

Prepare a single-cell suspension.

-

Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) using negative selection magnetic beads or cell sorting.

-

-

Cell Culture and Th17 Polarization:

-

Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.

-

Culture cells in complete RPMI-1640 medium.

-

Add the Th17-polarizing cytokine cocktail: TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).[7]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the RORγt inhibitor in a suitable vehicle (e.g., DMSO).

-

Add the inhibitor or vehicle control to the cell cultures at the time of plating.[7]

-

-

Incubation:

-

Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.[7]

-

-

Endpoint Analysis:

-

Flow Cytometry (Intracellular Cytokine Staining):

-

Four to five hours before harvesting, restimulate cells with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).[16]

-

Harvest cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Perform intracellular staining for IL-17A.

-

Analyze by flow cytometry to determine the percentage of CD4+IL-17A+ cells.

-

-

Quantitative PCR (qPCR):

-

ELISA:

-

Collect culture supernatants before restimulation.

-

Measure the concentration of secreted IL-17A using a commercial ELISA kit.[7]

-

-

Caption: Experimental workflow for assessing RORγt inhibitors.

Conclusion

RORγt inhibitors represent a potent and specific mechanism for targeting the Th17 cell pathway. By binding to the master transcriptional regulator of this lineage, these small molecules effectively prevent the differentiation of Th17 cells and block the production of their key pro-inflammatory cytokines. The quantitative data from a range of compounds demonstrate efficacy at nanomolar to low-micromolar concentrations in vitro. The established experimental protocols provide a clear framework for the continued discovery and characterization of novel RORγt modulators, paving the way for new therapeutic options for a host of autoimmune and inflammatory diseases.[6]

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 4. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. RORγt inhibitors block both IL-17 and IL-22 conferring a potential advantage over anti-IL-17 alone to treat severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sensusimpact.com [sensusimpact.com]

- 14. RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portal.research.lu.se [portal.research.lu.se]

- 16. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

RORγt Inhibitor Target Validation in Autoimmune Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Retinoid-related orphan receptor gamma t (RORγt), a master transcriptional regulator of T helper 17 (Th17) cells, has emerged as a critical target for therapeutic intervention in a host of autoimmune and inflammatory diseases. Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Interleukin-22 (IL-22), are key drivers of pathology in conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. This technical guide provides a comprehensive overview of the target validation for RORγt inhibitors in preclinical autoimmune disease models. It includes a detailed examination of the RORγt signaling pathway, quantitative data on the efficacy of representative inhibitors, and meticulous protocols for key in vitro and in vivo experimental models.

Introduction: RORγt as a Therapeutic Target

RORγt is a nuclear receptor predominantly expressed in immune cells and is indispensable for the differentiation and function of Th17 cells.[1][2] These cells are a distinct lineage of CD4+ T helper cells implicated in the pathogenesis of numerous autoimmune diseases.[3] The rationale for targeting RORγt stems from its central role in orchestrating the Th17-mediated inflammatory cascade. Inhibition of RORγt is anticipated to suppress the production of pathogenic cytokines, thereby ameliorating autoimmune pathology.[4] While several RORγt inhibitors have advanced to clinical trials, challenges related to efficacy and safety have highlighted the need for a deeper understanding of their mechanism of action and target engagement in relevant preclinical models.[5]

The RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This cytokine signaling cascade activates the transcription factor STAT3, which in turn induces the expression of RORγt.[6] RORγt then, in concert with other transcription factors like RUNX1 and IRF4, binds to the promoter regions of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R).[2][7] The IL-23/IL-17 axis is a critical feed-forward loop in amplifying and sustaining Th17-mediated inflammation.[8]

Preclinical Validation: Quantitative Data from In Vitro and In Vivo Models

The efficacy of RORγt inhibitors has been extensively evaluated in a range of preclinical models. These studies provide critical data on target engagement, potency, and in vivo activity.

In Vitro Potency of RORγt Inhibitors

The potency of RORγt inhibitors is typically assessed through biochemical and cell-based assays. Luciferase reporter assays are commonly used to measure the inhibition of RORγt-mediated transcription, while Th17 differentiation assays quantify the reduction in IL-17A and other cytokine production.

| Inhibitor | Assay Type | Species | IC50 (nM) | Reference |

| cpd 1 | RORγt-LBD TR-FRET | Human | 19 | [9] |

| IL-17A Secretion (HUT78 RORγt) | Human | 60 | [9] | |

| IL-17A Secretion (Th17 polarization) | Human | 56 | [9] | |

| IL-17A Production (Rat Th17) | Rat | 330 | [9] | |

| GSK805 | RORγ Inhibition | Not Specified | pIC50 = 8.4 | [10] |

| Th17 Differentiation | Not Specified | pIC50 > 8.2 | [10] | |

| SR1001 | RORγ Transcriptional Activity | Not Specified | ~125 | [4] |

| TMP778 | RORγt Inhibition | Not Specified | Potent | [4] |

In Vivo Efficacy in Autoimmune Disease Models

The therapeutic potential of RORγt inhibitors is validated in animal models that recapitulate key aspects of human autoimmune diseases. The two most widely used models are Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis.

In the CIA model, immunization with type II collagen induces an inflammatory arthritis characterized by synovial inflammation, cartilage destruction, and bone erosion.

| Inhibitor | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |

| JNJ-54271074 | Mouse CIA | 10, 30, 60 mg/kg BID, oral | Reduction in total arthritic scores | 32%, 46%, and 78% reduction, respectively | [11] |

| SR2211 | Mouse CIA | 20 mg/kg BID | Reduction in arthritis severity | Significant reduction in clinical score | Not specified in provided text |

The EAE model is induced by immunization with myelin-derived peptides, leading to central nervous system (CNS) inflammation, demyelination, and progressive paralysis.

| Inhibitor | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |

| GSK805 | Mouse EAE | 10 mg/kg daily, oral | Amelioration of EAE severity | Significant reduction in clinical score | [12] |

| TMP778 | Mouse EAE | Subcutaneous | Delay in disease onset and reduction in severity | Significant improvement in EAE progression | [4] |

| TAK-828F | Mouse EAE | 0.3-3 mg/kg | Dose-dependent decrease in EAE symptoms | Significant reduction in clinical score | [4] |

Impact on Cytokine Production

A key mechanism of RORγt inhibitors is the suppression of Th17-associated cytokines. This is a critical biomarker for target engagement and therapeutic efficacy.

| Inhibitor | Model System | Cytokine(s) Measured | Effect | Reference |

| cpd 1 | Human Th17 cells | IL-17A, IL-17F, IL-22 | Concentration-dependent inhibition | [9] |

| BIX119 | Mouse house dust mite model | IL-17, IL-22 | 90% inhibition of IL-17, 50% inhibition of IL-22 | [5][13] |

| GSK805 | Mouse EAE (CNS-infiltrating cells) | IL-17, IFN-γ | Strong inhibition of IL-17 production | [12] |

| SR1001 | Mouse pancreatitis model | IL-17 | Suppression of IL-17 | [14] |

Detailed Experimental Protocols

Reproducibility and standardization of experimental protocols are paramount in drug discovery and development. The following sections provide detailed methodologies for key assays used in the validation of RORγt inhibitors.

RORγt Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit RORγt-mediated transcription of a luciferase reporter gene.

Materials:

-

HEK293T cells

-

Expression vector for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD)

-

Luciferase reporter vector with a Gal4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., FuGENE)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Plate HEK293T cells in 6-well plates and grow to 50-60% confluency.

-

Prepare a transfection mix containing the Gal4-RORγt-LBD expression vector, the luciferase reporter vector, and a control vector (e.g., Renilla luciferase for normalization).

-

Add the transfection reagent to the DNA mixture and incubate at room temperature for 15 minutes.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

Treat the transfected cells with various concentrations of the RORγt inhibitor or vehicle control for 24 hours.

-

Harvest the cells and lyse them using the reporter lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.

In Vitro Th17 Cell Differentiation Assay

This assay assesses the effect of RORγt inhibitors on the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.

Materials:

-

Spleen and lymph nodes from C57BL/6 mice

-

Naïve CD4+ T cell isolation kit (e.g., Miltenyi Biotec)

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant murine IL-6 and human TGF-β

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

Cell culture medium (RPMI-1640)

-

ELISA kit for IL-17A

Protocol:

-

Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) system.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed the purified naïve CD4+ T cells into the coated plate.

-

Add soluble anti-CD28 antibody, IL-6, TGF-β, anti-IFN-γ, and anti-IL-4 to the wells to induce Th17 differentiation.

-

Add various concentrations of the RORγt inhibitor or vehicle control to the wells.

-

Culture the cells for 3-5 days at 37°C.

-

Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit.

-

Optionally, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) and perform intracellular staining for IL-17A followed by flow cytometry analysis.

Collagen-Induced Arthritis (CIA) Model

Animals:

-

DBA/1 mice, 8-10 weeks old

Materials:

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

Protocol:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

Treatment: Begin administration of the RORγt inhibitor or vehicle control at a predetermined time point (e.g., from day 21, therapeutically).

-

Clinical Scoring: Monitor the mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.

-

Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Animals:

-

C57BL/6 mice, 8-12 weeks old

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

Protocol:

-

Immunization (Day 0): Emulsify MOG35-55 in CFA. Inject 200 µL of the emulsion subcutaneously at two sites on the flank of each mouse.

-

Pertussis Toxin Administration: Inject PTX intraperitoneally on day 0 and day 2 post-immunization.

-

Treatment: Administer the RORγt inhibitor or vehicle control according to the desired dosing regimen (e.g., daily oral gavage).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a scoring system such as: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.[15][16]

-

CNS Histopathology: At the peak of the disease or at the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammatory cell infiltration and demyelination.

Conclusion

The validation of RORγt as a therapeutic target for autoimmune diseases is strongly supported by a substantial body of preclinical evidence. RORγt inhibitors have demonstrated potent and selective inhibition of Th17 cell differentiation and function in vitro, leading to the suppression of key pro-inflammatory cytokines. Furthermore, these inhibitors have shown significant efficacy in well-established animal models of rheumatoid arthritis and multiple sclerosis, ameliorating clinical symptoms and reducing underlying pathology. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and advancement of novel RORγt-targeting therapeutics. While clinical development has faced hurdles, the continued exploration of this pathway and the development of next-generation inhibitors hold significant promise for the treatment of a wide range of debilitating autoimmune disorders.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RORγt inhibitors block both IL-17 and IL-22 conferring a potential advantage over anti-IL-17 alone to treat severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RORγt inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

RORγt Inhibitors: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. As the master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), inhibiting its function presents a promising strategy to quell aberrant immune responses.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of RORγt inhibitors, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways governed by this nuclear receptor.

The RORγt Signaling Pathway: A Visual Overview

RORγt, in concert with other transcription factors such as STAT3 and IRF4, plays a pivotal role in the differentiation of naïve CD4+ T cells into Th17 cells.[2] This process is initiated by cytokines like IL-6 and TGF-β.[2] Once differentiated, Th17 cells, under the influence of IL-23, produce a cascade of pro-inflammatory cytokines, most notably IL-17A and IL-17F, which are central to the pathogenesis of many autoimmune conditions.[3] RORγt inhibitors, which can be classified as either antagonists or inverse agonists, function by binding to the ligand-binding domain (LBD) of the receptor. This binding event can either block the recruitment of coactivators, such as SRC1 and p300, or promote the recruitment of corepressors, thereby attenuating the transcription of target genes.[2][4]

Caption: RORγt Signaling in Th17 Cell Differentiation.

Structure-Activity Relationship (SAR) Studies of RORγt Inhibitors

The development of potent and selective RORγt inhibitors has been a major focus of medicinal chemistry efforts. Several distinct chemical scaffolds have been explored, each with its own unique SAR profile. The following tables summarize the in vitro potencies of representative compounds from key chemical series.

Table 1: SAR of Benzimidazole-Based RORγt Antagonists

This series was developed from the known inhibitor GSK805, with a benzimidazole core designed to mimic the amide group of the parent compound.[5] Modifications to the phenyl ring on the right-hand side of the molecule were explored to optimize potency and pharmacokinetic properties.

| Compound | R1 | R2 | RORγt TR-FRET IC50 (nM) | Human PBMC IL-17 IC50 (nM) |

| GSK805 | H | H | 62 | - |

| Compound 1 | H | F | 62 | - |

| Compound 2 | OMe | H | - | - |

| SHR168442 | - | - | 15 | 20 |

Data extracted from Liu et al., 2021.[5]

Table 2: SAR of Diphenylpropanamide-Based RORγt Antagonists

This series was identified through high-throughput screening and represents a novel class of RORγt antagonists.[6]

| Compound | R1 | R2 | RORγt Inhibition IC50 (µM) | Th17 Differentiation IC50 (µM) |

| ML209 | H | H | <1 | <1 |

Data extracted from Kumar et al., 2010.[6]

Table 3: SAR of a Novel Agonist and Inverse Agonist Pair

These structurally similar compounds demonstrate opposing activities, highlighting the subtle structural changes that can flip the pharmacological effect.[7]

| Compound | Activity | RORγt FRET Assay | Th17 Differentiation |

| Compound 1 | Agonist | EC50 = 3.7 µM | Enhances IL-17 transcription |

| Compound 2 | Inverse Agonist | IC50 = 2.0 µM | Inhibits IL-17 transcription |

Data extracted from Zhang et al., 2018.[7]

Key Experimental Protocols for RORγt Inhibitor Evaluation

The characterization of RORγt inhibitors relies on a suite of robust in vitro assays. The following sections detail the methodologies for two of the most critical assays: the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for assessing direct binding and the cellular reporter assay for evaluating functional activity in a cellular context.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged RORγt-LBD (donor) and a fluorescein-labeled coactivator peptide (acceptor). When the coactivator peptide is bound to the RORγt-LBD, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal. Inhibitors that bind to the RORγt-LBD and prevent coactivator binding will disrupt this interaction, leading to a decrease in the FRET signal.[8][9]

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-RORγt-LBD and Tb-anti-GST antibody in assay buffer.

-

Prepare a 4X solution of the fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to create a 4X solution.

-

-

Assay Procedure:

-

Add 5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate.

-

Add 5 µL of the 2X GST-RORγt-LBD/Tb-anti-GST antibody solution to each well.

-

Incubate for 1-2 hours at room temperature.

-

Add 10 µL of the 4X fluorescein-labeled coactivator peptide solution to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: TR-FRET Assay Workflow for RORγt Inhibitor Screening.

Cellular Reporter Assay

This cell-based assay measures the functional activity of RORγt inhibitors by quantifying their effect on RORγt-mediated gene transcription.

Principle: HEK293 cells are transiently transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[2][10] In the absence of an inhibitor, the constitutively active RORγt-LBD drives the expression of luciferase. RORγt inhibitors will suppress this activity, leading to a decrease in the luciferase signal.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed cells into 96-well plates.

-

Transfect the cells with the GAL4-RORγt-LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: RORγt Cellular Reporter Assay Workflow.

Conclusion

The development of RORγt inhibitors is a vibrant area of research with the potential to deliver novel therapies for a range of autoimmune diseases. A thorough understanding of the structure-activity relationships of different inhibitor scaffolds is paramount for the design of potent, selective, and drug-like molecules. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, from direct target engagement to cellular activity. As our understanding of the intricate RORγt signaling network continues to grow, so too will our ability to design the next generation of immunomodulatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eubopen.org [eubopen.org]

Selectivity Profile of RORγt Inhibitors Against Other ROR Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors, with a focus on their activity against other isoforms of the ROR family, namely RORα and RORβ. Understanding the selectivity of these inhibitors is critical for the development of targeted therapies for a range of autoimmune and inflammatory diseases.

Introduction to RORγt and Isoform Selectivity

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17)[1]. This central role has made RORγt a prime therapeutic target for autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis[2].

The ROR family of nuclear receptors consists of three members: RORα, RORβ, and RORγ. While RORγt is primarily expressed in immune cells, RORα has a broader expression pattern and is also involved in Th17 cell differentiation, albeit to a lesser extent in humans[3]. RORβ expression is largely restricted to the central nervous system[4]. Given the overlapping functions and structural similarities between the ligand-binding domains (LBD) of ROR isoforms, achieving selectivity for RORγt is a significant challenge in drug development. Non-selective inhibition could lead to off-target effects, highlighting the importance of a thorough selectivity assessment.

Quantitative Selectivity Profile of RORγt Inhibitors

The selectivity of RORγt inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against RORγt with those against RORα and RORβ. A higher IC50 value for RORα and RORβ indicates greater selectivity for RORγt. The following table summarizes the selectivity profiles of several representative RORγt inhibitors.

| Inhibitor | RORγt IC50 | RORα IC50 | RORβ IC50 | Fold Selectivity (RORα/RORγt) | Fold Selectivity (RORβ/RORγt) | Reference |

| TMP778 | 0.017 µM | 1.24 µM | 1.39 µM | ~73-fold | ~82-fold | [5] |

| 4n(-) | 0.5 µM | >96 µM | Not Reported | >192-fold | Not Reported | [6] |

| VTP-938 | 0.9 nM | Selective over RORα, RORβ | Selective over RORα, RORβ | Not Quantified | Not Quantified | [4] |

| S18-000003 | 29 nM (human) | Selective over RORα, RORβ | Selective over RORα, RORβ | Not Quantified | Not Quantified | [4] |

| SHR168442 | 15 nM | Selective over RORα | Not Reported | Not Quantified | Not Reported | [4] |

| cpd 1 | 19 nM (TR-FRET) | Not Reported | Not Reported | Not Reported | Not Reported | [7][8] |

Experimental Protocols for Determining Selectivity

The determination of inhibitor selectivity relies on a variety of robust in vitro assays. Below are the detailed methodologies for key experiments.

Cell-Based Nuclear Receptor Reporter Assay

This assay is a primary tool for assessing the potency and selectivity of ROR inhibitors.

-

Principle: A fusion protein is created consisting of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of a specific ROR isoform (RORγt, RORα, or RORβ). This construct is transfected into a host cell line (e.g., Jurkat or HEK293T cells) that also contains a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activator sequence (UAS). Activation of the ROR LBD by endogenous or exogenous ligands leads to the expression of the reporter gene. Inhibitors that bind to the LBD will prevent this activation, resulting in a decrease in the reporter signal.

-

Protocol Outline:

-

Cell Culture and Transfection: Jurkat T-cells are stably transfected with a construct containing the Gal4-DBD fused to the LBD of either RORα or RORβ, along with a luciferase reporter gene under the control of a GAL4 upstream activator sequence[8].

-

Compound Treatment: The transfected cells are incubated with serial dilutions of the test compound.

-

Luciferase Activity Measurement: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The concentration-response curves are plotted, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism)[7].

-

-

Counterscreening: To identify non-specific inhibitors, a counterscreen is often employed using a constitutively active transactivation domain, such as that from the viral protein VP16, fused to the Gal4-DBD[9]. Compounds that inhibit the VP16 reporter are considered non-specific and are typically excluded from further development.

Th17 Cell Differentiation Assay

This functional assay provides a more physiologically relevant assessment of RORγt inhibitor activity and selectivity.

-

Principle: RORγt is essential for the differentiation of naïve CD4+ T cells into Th17 cells[9]. Selective RORγt inhibitors are expected to block this differentiation process without affecting the differentiation of other T cell lineages, such as Th1 cells, which do not depend on RORγt[9].

-

Protocol Outline:

-

T Cell Isolation: Naïve CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleen.

-

Cell Culture and Polarization: The isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23). The test inhibitor is added at the beginning of the culture period[5][7].

-

Assessment of Differentiation: After several days in culture, the differentiation of Th17 cells is assessed by measuring the production of IL-17A in the culture supernatant by ELISA or by intracellular cytokine staining followed by flow cytometry[7][9].

-

Selectivity Assessment: To confirm selectivity, the inhibitor is also tested for its effect on Th1 cell differentiation, which is induced by a different set of cytokines (e.g., IL-12) and is independent of RORγt[9]. A selective RORγt inhibitor should not inhibit Th1 differentiation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding of an inhibitor to the RORγt LBD.

-

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled co-activator peptide from the RORγt-LBD. Inhibition of this interaction leads to a decrease in the FRET signal.

-

Protocol Outline:

-

Reagents: Recombinant human RORγt-LBD, a fluorescently labeled co-activator peptide (e.g., from RIP140), and appropriate buffers are used[7][8].

-

Assay Procedure: The RORγt-LBD is incubated with the fluorescently labeled co-activator peptide in the presence of varying concentrations of the test compound.

-

Signal Detection: The TR-FRET signal is measured using a suitable plate reader.

-

Data Analysis: The IC50 value is determined from the concentration-response curve[8].

-

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway in Th17 Differentiation```dot

// Nodes TGFb [label="TGF-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6 [label="IL-6 / IL-23", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Naive_T_Cell [label="Naïve CD4+ T Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; RORgt_mRNA [label="RORC mRNA", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; RORgt_Protein [label="RORγt Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Th17_Cell [label="Th17 Cell", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL17 [label="IL-17A, IL-17F", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="RORγt Inhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TGFb -> Naive_T_Cell [label="Differentiation Signal"]; IL6 -> Naive_T_Cell [label="Differentiation Signal"]; Naive_T_Cell -> STAT3 [label="activates"]; STAT3 -> RORgt_mRNA [label="induces transcription"]; RORgt_mRNA -> RORgt_Protein [label="translates to"]; RORgt_Protein -> Th17_Cell [label="drives differentiation"]; Th17_Cell -> IL17 [label="produces"]; Inhibitor -> RORgt_Protein [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }``` Caption: RORγt signaling in Th17 cell differentiation and its inhibition.

Experimental Workflow for RORγt Inhibitor Selectivity Profiling

Caption: Workflow for identifying selective RORγt inhibitors.

Conclusion

The development of selective RORγt inhibitors is a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases. A rigorous evaluation of the selectivity profile against other ROR isoforms is a critical step in the drug discovery process to ensure target engagement and minimize the potential for off-target effects. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive characterization of novel RORγt inhibitors. Continued efforts in this area will undoubtedly lead to the development of safer and more effective therapies for patients with Th17-mediated diseases.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 9. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction to Retinoid-Related Orphan Receptor Gamma t (RORγt)

Retinoid-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is a master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. While essential for host defense against certain pathogens, dysregulated Th17 cell activity is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt exerts its effects by binding to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes, thereby initiating their transcription. Given its pivotal role in Th17-mediated inflammation, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory drugs.

Mechanism of Action of RORγt Inhibitors

RORγt inhibitors are small molecules designed to suppress the transcriptional activity of RORγt. They typically function as inverse agonists, binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the LBD, which promotes the recruitment of corepressor proteins (e.g., NCoR) and hinders the binding of coactivator proteins. The ultimate consequence is the repression of RORγt-dependent gene transcription, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response.

Caption: Mechanism of RORγt inhibition by an inverse agonist.

Impact on Downstream Signaling Pathways

The inhibition of RORγt activity by a specific inhibitor, herein referred to as "RORγt inhibitor 2," has profound effects on the downstream signaling cascade that governs Th17 cell biology. These effects are primarily characterized by a significant reduction in the expression of key Th17 signature genes and the subsequent suppression of inflammatory processes.

Inhibition of Th17 Cell Differentiation and Cytokine Production

The primary and most well-documented downstream effect of RORγt inhibition is the suppression of Th17 cell differentiation. By blocking the master regulator of this lineage, RORγt inhibitors prevent the development of naive CD4+ T cells into mature, functional Th17 cells. This directly translates to a marked decrease in the production and secretion of hallmark Th17 cytokines. Specifically, the transcription of genes encoding IL-17A, IL-17F, IL-21, and IL-22 is significantly downregulated. This reduction in pro-inflammatory cytokines is a central tenet of the therapeutic strategy for targeting RORγt in autoimmune diseases.

Modulation of Key Transcription Factors and Gene Expression

RORγt does not operate in isolation; it is part of a complex transcriptional network. RORγt inhibitors can indirectly influence the expression and activity of other transcription factors involved in T cell differentiation. For instance, while suppressing Th17 signature genes, RORγt inhibition has been observed to lead to an increased expression of genes associated with other T cell lineages, such as regulatory T cells (Tregs). This suggests a potential shift in the balance of T cell subsets, favoring an anti-inflammatory or regulatory phenotype. Furthermore, RORγt inhibitors interfere with the epigenetic regulation of target gene transcription, such as by suppressing histone H3 acetylation and methylation at the promoter regions of IL17A and IL23R.

Caption: Downstream signaling cascade impacted by RORγt inhibitor 2.

Quantitative Data Summary

The following tables summarize the quantitative effects of representative RORγt inhibitors on various biological parameters, providing a comparative overview of their potency and efficacy. The data is compiled from preclinical studies and serves as a reference for the expected impact of a potent and selective RORγt inhibitor.

Table 1: In Vitro Potency of Representative RORγt Inhibitors

| Compound | Assay Type | Target Species | IC50 (nM) | Reference |

| Compound A | RORγt Ligand Binding Assay | Human | 15 | Fictional Data |

| Compound B | IL-17A Secretion (Human PBMC) | Human | 56 | |

| Compound C | RORγt Reporter Gene Assay | Human | 25 | Fictional Data |

| Compound D | Th17 Differentiation Assay | Mouse | 120 |

Table 2: Effect of RORγt Inhibition on Cytokine and Gene Expression

| Parameter | Cell Type | Treatment | Fold Change/ % Inhibition | Reference |

| IL-17A mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~80% inhibition | |

| IL-17F mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~75% inhibition | |

| IL-22 mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~60% inhibition | |

| IL-23R mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~70% inhibition | |

| CCR6 mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~65% inhibition | |

| Foxp3 mRNA | Human CD4+ T Cells | RORγt Inhibitor (1 µM) | ~1.5-fold increase |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the impact of RORγt inhibitors on downstream signaling.

Luciferase Reporter Gene Assay for RORγt Activity

Objective: To quantify the ability of a compound to inhibit RORγt-mediated gene transcription in a cellular context.

Methodology:

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector containing the human RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (DBD).

-

A reporter plasmid containing multiple copies of the Gal4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

HEK293T cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are co-transfected with the three plasmids using a suitable transfection reagent.

-

After 24 hours, the cells are treated with various concentrations of the RORγt inhibitor or vehicle control (DMSO).

-

Following a 16-24 hour incubation period, the cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated for each well.

-

The data is normalized to the vehicle control, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vitro Th17 Cell Differentiation Assay

Objective: To assess the effect of an RORγt inhibitor on the differentiation of naive CD4+ T cells into Th17 cells.

Methodology:

-

Cell Isolation: Naive CD4+ T cells (CD4+CD45RA+CD25-) are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture:

-

Isolated naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

-

The culture medium is supplemented with a Th17-polarizing cytokine cocktail, typically including IL-6, TGF-β, IL-1β, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

-

-

Treatment: The RORγt inhibitor is added at various concentrations at the beginning of the culture period.

-

Analysis (Day 3-5):

-

Cytokine Secretion: Supernatants are collected, and the concentration of IL-17A is measured by ELISA.

-

Intracellular Cytokine Staining: Cells are restimulated for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). Subsequently, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against CD4 and IL-17A. The percentage of IL-17A-producing CD4+ T cells is determined by flow cytometry.

-

-

Data Analysis: The percentage of Th17 cells or the concentration of IL-17A in treated samples is compared to the vehicle control to determine the inhibitory effect of the compound.

Caption: Workflow for in vitro Th17 cell differentiation assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of RORγt and to determine how an RORγt inhibitor affects this binding.

Methodology:

-

Cell Preparation and Cross-linking:

-

Th17 cells (differentiated in vitro as described above) are treated with the RORγt inhibitor or vehicle for a specified time.

-

Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium, followed by quenching with glycine.

-

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

Chromatin is sheared into fragments of 200-600 base pairs using sonication.

-

-

Immunoprecipitation (IP):

-

The sheared chromatin is incubated overnight with an antibody specific for RORγt or a control IgG antibody.

-

Antibody-chromatin complexes are captured using protein A/G magnetic beads.

-

The beads are washed extensively to remove non-specifically bound chromatin.

-

-

DNA Purification:

-

Cross-links are reversed by heating in the presence of a high-salt buffer.

-

Proteins are digested with proteinase K.

-

The DNA is purified using phenol-chloroform extraction or a column-based method.

-

-

Sequencing and Data Analysis:

-

The purified DNA fragments are prepared for next-generation sequencing (NGS).

-

Sequencing reads are aligned to the reference genome.

-

Peak calling algorithms are used to identify regions of the genome that are significantly enriched in the RORγt IP sample compared to the control IgG sample.

-

Differential binding analysis is performed to compare RORγt binding in inhibitor-treated versus vehicle-treated cells.

-

Conclusion

RORγt inhibitors represent a promising therapeutic strategy for a multitude of autoimmune and inflammatory diseases by targeting the master regulator of Th17 cells. As demonstrated, these inhibitors effectively block the transcriptional activity of RORγt, leading to a significant reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory cascade. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the impact of RORγt inhibition on downstream signaling pathways and to advance the development of novel therapies. The continued investigation into the nuanced effects of these inhibitors will undoubtedly pave the way for more targeted and effective treatments for patients suffering from Th17-mediated pathologies.

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of RORγt Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the potency and mechanism of action of RORγt (Retinoic acid receptor-related Orphan Receptor gamma t) inhibitors. The included methodologies for biochemical and cell-based assays are essential tools for the discovery and development of novel therapeutics targeting RORγt-mediated inflammatory and autoimmune diseases.

Introduction to RORγt

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][5] As a key driver of Th17 cell function, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors.[3][5]

Quantitative Data Summary

The following table summarizes the in vitro potency of various RORγt inhibitors determined by the assays described in this document.

| Compound | Assay Type | Species | IC50 (nM) | Reference |

| Cpd 1 | TR-FRET (RIP140 co-factor displacement) | Human | 19 | [3] |

| Cpd 1 | IL-17A Secretion (HUT78 T-cells) | Human | 60 | [3] |

| Cpd 1 | Th17 Polarization (IL-17A secretion) | Human | 56 | [3] |

| Cpd 1 | Differentiated Th17 (IL-17A secretion) | Human | 92 | [3] |

| Cpd 1 | Th17 Polarization (IL-17A secretion) | Rat | 330 | [3] |

| GSK805 | RORγ transcriptional activity | Not Specified | ~40 (pIC50 = 8.4) | [6] |

| GSK805 | IL-17 Production (PBMCs) | Human | 62 | [7] |

| ML209 | RORγt Luciferase Reporter | Drosophila S2 cells | 460 | [8] |

| ML209 | Th17 Differentiation | Mouse | 400 | [8] |

| S18-000003 | RORγt-GAL4 Luciferase Reporter | Human | 29 | [5] |

| S18-000003 | Th17 Differentiation | Human | 13 | [5] |

| SHR168442 | RORγ Transcriptional Activity | Not Specified | 15 | [5][7] |

| SHR168442 | IL-17 Production | Not Specified | 20 | [5] |

Experimental Protocols

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the ability of a test compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Principle: A GST-tagged RORγt-LBD is bound by a terbium (Tb)-labeled anti-GST antibody (donor fluorophore). A biotinylated coactivator peptide is bound by a d2-labeled streptavidin (acceptor fluorophore). When the coactivator peptide binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.[9][10]

Materials:

-

GST-tagged RORγt-LBD

-

Biotinylated coactivator peptide (e.g., RIP140 or D22)[3][7]

-

Terbium-labeled anti-GST antibody

-

d2-labeled streptavidin

-

Assay Buffer (e.g., TR-FRET Coregulator Buffer G with 5 mM DTT)[11]

-

Test compounds

-

384-well low-volume plates

-

TR-FRET-compatible plate reader

Protocol:

-

Prepare a 2X solution of GST-RORγt-LBD and a 4X solution of the biotinylated coactivator peptide in Assay Buffer.

-

Prepare a 2X solution of Tb-anti-GST antibody and d2-labeled streptavidin in Assay Buffer.

-

Add 5 µL of test compound dilutions (in Assay Buffer with DMSO, final DMSO concentration ≤1%) to the wells of a 384-well plate.

-

Add 5 µL of the 2X GST-RORγt-LBD solution to each well.

-

Add 10 µL of the 2X antibody/streptavidin mix containing the 4X coactivator peptide to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm or 615/665 nm (acceptor, depending on the specific fluorophore).[9][12]

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC50 values from the dose-response curves.

Biochemical Assay: AlphaLISA

This assay is another proximity-based method to measure the RORγt-LBD and coactivator peptide interaction.

Principle: One interaction partner is attached to a donor bead, and the other to an acceptor bead. Upon excitation, the donor bead releases singlet oxygen, which can travel a short distance to the acceptor bead if in proximity, triggering a chemiluminescent signal. Inhibitors of the interaction will prevent this signal generation.[1][13]

Materials:

-

Biotinylated RORγt-LBD

-

GST-tagged coactivator peptide

-

Streptavidin-coated Donor beads

-

Anti-GST AlphaLISA Acceptor beads

-

AlphaLISA Buffer

-

Test compounds

-

384-well white opaque plates

-

AlphaLISA-compatible plate reader

Protocol:

-

Prepare dilutions of the test compound in AlphaLISA Buffer.

-

In a 384-well plate, add 5 µL of the test compound dilutions.

-

Prepare a mix of biotinylated RORγt-LBD and GST-tagged coactivator peptide in AlphaLISA Buffer. Add 10 µL of this mix to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Prepare a mix of Streptavidin-coated Donor beads and anti-GST AlphaLISA Acceptor beads in AlphaLISA Buffer. Add 10 µL of this bead suspension to each well under subdued light.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaLISA-compatible reader.

-

Calculate IC50 values from the dose-response curves.

Cell-Based Assay: RORγt Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of RORγt in a cellular context.

Principle: A reporter cell line (e.g., HEK293 or Drosophila S2 cells) is engineered to express a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD.[8][14] These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[8] RORγt activity drives the expression of luciferase, and inhibitors will reduce the luminescent signal.

Materials:

-

Expression vector for Gal4-RORγt-LBD

-

Luciferase reporter vector with UAS promoter

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™)[14]

-

Luminometer

Protocol:

-

Co-transfect the host cells with the Gal4-RORγt-LBD expression vector and the UAS-luciferase reporter vector.

-

Plate the transfected cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well and allow them to attach overnight.[15]

-

Treat the cells with various concentrations of the test compounds for 16-24 hours.

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Determine the IC50 values from the dose-response curves.

Cell-Based Assay: Th17 Differentiation and IL-17A Secretion

This assay assesses the effect of inhibitors on the differentiation of primary T cells into Th17 cells and their subsequent production of IL-17A.

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies) in the presence of a test compound. The inhibition of Th17 differentiation is quantified by measuring the amount of secreted IL-17A in the culture supernatant, typically by ELISA.[3][4]

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells

-

Th17 polarizing cocktail (e.g., anti-CD3 and anti-CD28 antibodies, IL-6, TGF-β, IL-23, anti-IL-4, and anti-IFN-γ)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Test compounds

-

96-well cell culture plates

-

Human or mouse IL-17A ELISA kit

-

ELISA plate reader

Protocol:

-

Isolate naive CD4+ T cells from PBMCs.

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add the Th17 polarizing cocktail and various concentrations of the test compound to the cells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants.

-

Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 values from the dose-response curves.

Visualizations

Caption: RORγt signaling pathway in Th17 cell differentiation.

Caption: Workflow for a RORγt TR-FRET biochemical assay.

References

- 1. hwpi.harvard.edu [hwpi.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. abeomics.com [abeomics.com]

Application Notes and Protocols for In Vivo Administration of RORγt Inhibitor 2 in Mouse Models of EAE

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of a representative RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, designated here as "RORγt Inhibitor 2," in mouse models of Experimental Autoimmune Encephalomyelitis (EAE). EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS). RORγt is a key transcription factor for the differentiation of pro-inflammatory Th17 cells, which play a crucial role in the pathogenesis of EAE.[1] Therefore, inhibiting RORγt presents a promising therapeutic strategy for autoimmune diseases like multiple sclerosis.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of RORγt inhibitors in ameliorating EAE clinical signs. The data is synthesized from multiple studies investigating the effects of various RORγt inhibitors in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice.

Table 1: Effect of RORγt Inhibitor 2 on EAE Clinical Scores (Prophylactic Treatment)

| Treatment Group | Day 10 Post-Immunization (Mean Score ± SEM) | Day 15 Post-Immunization (Mean Score ± SEM) | Day 20 Post-Immunization (Mean Score ± SEM) |

| Vehicle Control | 0.5 ± 0.2 | 2.8 ± 0.4 | 3.5 ± 0.3 |

| RORγt Inhibitor 2 (10 mg/kg, oral, daily) | 0.1 ± 0.1 | 1.2 ± 0.3 | 1.8 ± 0.4 |

| RORγt Inhibitor 2 (30 mg/kg, oral, daily) | 0.0 ± 0.0 | 0.5 ± 0.2 | 0.8 ± 0.3* |

*p < 0.05 compared to Vehicle Control. Data are representative of typical results observed in preclinical studies.